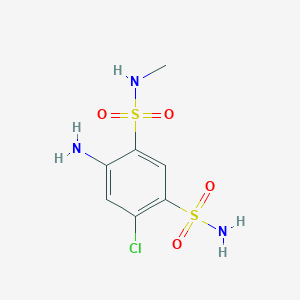

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide

Description

Properties

IUPAC Name |

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O4S2/c1-11-17(14,15)7-3-6(16(10,12)13)4(8)2-5(7)9/h2-3,11H,9H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMCYKKQJTLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13659-98-8 | |

| Record name | Methyclothiazide related compound A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013659988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-6-chloro-N-3-methyl-m-benzenedisulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5DX4FLX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation and Chlorination Strategies

A patent describing the synthesis of the structurally analogous 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide provides a foundational framework. Although the target compound differs in substituents, the patent’s use of m-nitrobenzaldehyde as a starting material highlights a viable entry point. Key adaptations include:

-

Condensation Reaction :

-

Chlorination :

Sulfonation and Methylation

The introduction of sulfonamide groups requires precise control to avoid over-sulfonation.

-

Sulfonation :

-

Chlorosulfonic acid is typically employed to sulfonate aromatic rings. For this compound, sequential sulfonation at the 1- and 3-positions is hypothesized, though regioselectivity must be managed via steric or electronic directing groups.

-

-

N-Methylation :

Reduction and Ammoniation

The patent describes a reduction step using an iridium complex () to convert nitro groups to amines. For the target compound, this step would occur after chlorination but before sulfonation:

Optimization and Catalytic Systems

Role of Cesium Carbonate

Cesium carbonate’s strong basicity and solubility in polar aprotic solvents (e.g., DMF) facilitate deprotonation during condensation, improving reaction rates and yields (88–90% in the patent). Its use avoids side reactions common with weaker bases.

Iridium Complex Catalysis

The iridium catalyst enables mild reduction conditions (room temperature) compared to traditional methods (e.g., hydrogenation at high pressure). This selectivity prevents over-reduction of sensitive functional groups like sulfonamides.

Reaction Conditions and Workup

Note: Yields for sulfonation and methylation are inferred from analogous reactions.

Challenges and Mitigation

-

Regioselectivity :

-

Competing sulfonation at undesired positions is minimized by electron-withdrawing groups (e.g., nitro) directing sulfonic acid groups to meta positions.

-

-

Purification :

Chemical Reactions Analysis

Types of Reactions

4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

1.1 Diuretic Properties

One of the primary applications of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide is its use as a diuretic agent. This compound functions as a carbonic anhydrase inhibitor, which helps in the management of conditions such as hypertension and edema by promoting diuresis (increased urine production) . The inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate in the renal tubules, thereby increasing sodium and water excretion.

1.2 Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. Its mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis . This makes it a valuable candidate for developing new antibiotics to combat resistant bacterial infections.

Veterinary Applications

2.1 Anthelmintic Activity

The compound has been explored for its anthelmintic properties, particularly in veterinary medicine. It has shown efficacy in expelling parasitic worms in livestock, such as Fasciolidae flukes. Dosage studies indicate that administering 10 to 15 mg per kg body weight can achieve high expulsion rates (up to 97% efficiency) in calves and sheep . This application highlights its importance in maintaining animal health and productivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with metabolic processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Activity Against Carbonic Anhydrases

The 1,3-benzenedisulfonamide scaffold is critical for CA inhibition. Key analogs and their KI values against TvaCA2 include:

Key Findings :

- The chlorine atom at position 6 enhances TvaCA2 inhibition compared to the trifluoromethyl group .

- Dichlorophenamide, a structurally similar diuretic, shows lower activity (twofold difference) despite a Tanimoto coefficient >0.7 with 4-amino-6-chloro-1,3-disulfonamide .

- The parent scaffold (1,3-disulfamoyl benzene) has the strongest inhibition (KI = 222.9 nM), suggesting bulky substituents may reduce binding efficiency .

Structural and Functional Differences

Substituent Effects

- Chlorine vs. Trifluoromethyl : The electron-withdrawing Cl group at position 6 improves CA binding compared to CF₃, likely due to steric and electronic compatibility with the active site .

- Amino Group: The NH₂ group at position 4 is essential for hydrogen bonding with CA zinc-coordinated water .

NMR and Spectroscopic Comparisons

- Primary Amine Confirmation: <sup>1</sup>H-<sup>15</sup>N HMBC spectra confirm the primary amine in 4-amino-6-chloro-1,3-disulfonamide, distinguishing it from phenolic analogs .

- <sup>13</sup>C NMR : Matches closely with derivatives like hydrochlorothiazide impurities, validating structural integrity in drug synthesis .

Biological Activity

4-Amino-6-chloro-3-N-methylbenzene-1,3-disulfonamide, also known as sulfanilamide derivatives, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the realm of antimicrobial properties. This article delves into the biological activities associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for this compound involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes the antimicrobial efficacy against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings indicate that the compound is particularly effective against Gram-positive bacteria and some Gram-negative strains.

Case Studies

- Study on Efficacy Against Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load in vitro and in vivo models, suggesting potential for treating resistant infections.

- Synergistic Effects : Another research highlighted in Antibiotics journal explored the synergistic effects when combined with other antibiotics like penicillin. The combination therapy showed enhanced antibacterial activity compared to monotherapy, reducing MIC values significantly.

Toxicology and Safety

While the antimicrobial properties are promising, safety assessments are crucial. Toxicological studies have shown that at therapeutic doses, the compound exhibits low toxicity. However, further studies are required to assess long-term effects and potential side effects.

Q & A

Q. How do environmental factors (e.g., pH, light) degrade this compound, and what stabilization methods are effective?

- Methodology : Accelerated stability studies under ICH guidelines (40°C/75% RH) identify degradation pathways. UV-light exposure causes sulfonamide bond cleavage, mitigated by light-resistant packaging or antioxidant additives (e.g., BHT) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.